molecular formula C7H9NO B3193491 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine CAS No. 721927-08-8

4,5,6,7-Tetrahydrofuro[2,3-C]pyridine

Cat. No.: B3193491
CAS No.: 721927-08-8
M. Wt: 123.15 g/mol
InChI Key: ZKAYEFAKZWTAGS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrofuro[2,3-C]pyridine is a heterocyclic organic compound characterized by its fused furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine can be achieved through several methods, including the Pictet-Spengler reaction. This reaction involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, followed by cyclization and reduction to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of saturated analogs.

  • Substitution: Substitution reactions can yield various substituted derivatives of the compound.

Scientific Research Applications

4,5,6,7-Tetrahydrofuro[2,3-C]pyridine has found applications in several scientific research areas:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4,5,6,7-Tetrahydrofuro[2,3-C]pyridine is structurally similar to other heterocyclic compounds such as 4,5,6,7-Tetrahydrothieno[3,2-C]pyridine and 4-Oxo-4,5,6,7-Tetrahydrofuro[3,2-C]pyridine-3-carboxylic acid its unique fused ring structure and chemical properties distinguish it from these compounds

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-C]pyridine

  • 4-Oxo-4,5,6,7-Tetrahydrofuro[3,2-C]pyridine-3-carboxylic acid

  • 2-(4-bromophenyl)-4,5,6,7-Tetrahydrofuro[3,2-C]pyridine hydrochloride

Properties

IUPAC Name

4,5,6,7-tetrahydrofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAYEFAKZWTAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288700
Record name 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721927-08-8
Record name 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721927-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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